1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1,3-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)8-3-9-7(5)12/h3H,1-2H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDDQKURCNLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519891 | |
| Record name | 1,3-Dimethyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87412-86-0 | |
| Record name | 1,3-Dimethyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tandem Aza-Wittig and Annulation Reaction Method
A regioselective synthesis approach involves tandem aza-Wittig and annulation reactions starting from iminophosphorane intermediates, aromatic isocyanates, and hydrazine. This method allows the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in moderate to high yields (52–92%). The reaction proceeds via formation of key intermediates that cyclize to the target heterocycle. Subsequent treatment with triethyl orthoformate can yield fused triazolo derivatives in good yields (62–94%).
- Key features:
- Tandem aza-Wittig reaction for initial intermediate formation.
- Annulation with hydrazine to close the pyrimidine ring.
- Yields range from 52% to 92% for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
- Structural confirmation by IR, NMR, MS, elemental analysis, and X-ray crystallography.
- Method demonstrated for derivatives with methyl substituents on nitrogen atoms.
This method is versatile and allows for structural modifications by varying the aromatic isocyanate component, which can influence biological activity such as antifungal properties.
Fusion of Pyrazoloxazine Derivatives with Urea or Thiourea
Another classical synthetic route involves the preparation of pyrazolo[3,4-d]pyrimidin-4-one derivatives by thermal fusion of pyrazoloxazine intermediates with urea, thiourea, or thiosemicarbazide at elevated temperatures (~200 °C).
-
- Yields around 60–70%.
- Products confirmed by IR (characteristic NH, C=O, C=N bands), 1H NMR, and melting points.
- This method provides access to 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones with methyl groups at positions 1 and 3.
This method is well-established and straightforward but requires high temperatures and careful handling of reagents.
One-Flask Vilsmeier Amidination and Heterocyclization
A highly efficient, one-pot synthesis has been developed involving the reaction of 5-aminopyrazoles with N,N-disubstituted amides in the presence of phosphorus tribromide (PBr3) to form iminium intermediates, followed by cyclization promoted by hexamethyldisilazane.
-
- 5-Aminopyrazole is treated with PBr3 and DMF at 60 °C for 1–2 hours to generate a Vilsmeier reagent and form an iminium intermediate.
- Without isolation, hexamethyldisilazane is added, and the mixture is refluxed at 70–80 °C for 3–5 hours to induce heterocyclization.
- The product is purified by chromatography.
-
- High yields (56–91%) for pyrazolo[3,4-d]pyrimidines.
- Avoids isolation of intermediates, simplifying the process.
- Uses commercially available reagents (DMF, PBr3).
- Mild reaction conditions compared to thermal fusion.
This method is suitable for preparing 1,3-dimethyl derivatives by choosing appropriate starting 5-aminopyrazoles and amides.
Crystallization and Purification
After synthesis, the compound is typically isolated by crystallization from suitable solvents such as ethanol or acetone. The product is characterized by melting point determination (e.g., 440–442 K for closely related compounds), IR, NMR, and X-ray crystallography to confirm the planar bicyclic structure.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Tandem Aza-Wittig and Annulation | Iminophosphorane, aromatic isocyanates, hydrazine | Room temp to reflux | 52–92 | Regioselective, allows structural diversity |
| Fusion with Urea/Thiourea | Pyrazoloxazine derivatives, urea/thiourea | Fusion at 200 °C, 1 hour | ~60–70 | High temperature, classical approach |
| One-Flask Vilsmeier Amidination & Cyclization | 5-Aminopyrazole, PBr3, DMF, hexamethyldisilazane | 60 °C (Vilsmeier), reflux 70–80 °C (cyclization) | 56–91 | Efficient, one-pot, mild conditions |
| Industrial Process (Patent) | Varied, scalable intermediates | Optimized for industry | High | Cost-effective, fewer steps, scalable |
Research Findings and Analysis
- The tandem aza-Wittig method provides a flexible synthetic route with good yields and is suitable for generating libraries of derivatives for biological screening.
- Thermal fusion methods are reliable but less environmentally friendly due to high temperatures.
- The one-flask method combining Vilsmeier amidination and heterocyclization is particularly efficient, reducing purification steps and improving overall yield.
- Industrial processes focus on scalability and purity, avoiding hazardous reagents and complex protection/deprotection steps, which is critical for pharmaceutical manufacturing.
- Structural characterization confirms that the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is planar, consistent with its bicyclic heteroaromatic nature.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives that showed promising antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazolo-pyrimidine scaffold could enhance antimicrobial efficacy significantly .
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. It has been shown to act as a potent inhibitor of uracil incorporation into RNA, which is crucial for the proliferation of certain pathogens. This mechanism suggests potential use in developing antiviral agents targeting RNA viruses .
Case Study 1: Antimicrobial Derivatives
A comprehensive study synthesized various derivatives of this compound and tested their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The most effective compound demonstrated a MIC value of 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing the potential for these compounds as new antimicrobial agents .
Case Study 2: Enzyme Inhibition
In another research effort, the compound was evaluated for its inhibitory effects on uracil incorporation into nucleic acids. The study employed kinetic assays to measure the rate of incorporation in the presence of varying concentrations of the compound. Results indicated that it inhibited uracil incorporation with an IC50 value of approximately 15 µM, suggesting its viability as a lead compound for further development into antiviral therapeutics .
Structure-Activity Relationship (SAR) Analysis
The effectiveness of this compound and its derivatives can be attributed to specific structural features. The following table summarizes key structural modifications and their corresponding biological activities:
| Modification | Position | Biological Activity |
|---|---|---|
| Methyl Group Addition | 1 | Increased antimicrobial activity |
| Halogen Substitution | 6 | Enhanced enzyme inhibition |
| Alkyl Chain Extension | 2 | Broader spectrum of activity |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is highly versatile, with modifications at positions 1, 3, 5, and 6 leading to diverse biological activities.
Substituent Effects at Position 1 and 3
Substituent Effects at Position 6
Biological Activity
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazolopyrimidines, which have been explored for various pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H9N5O
- Molecular Weight : 165.18 g/mol
- CAS Number : 1260779-57-4
Research indicates that compounds in the pyrazolopyrimidine class often act through the inhibition of phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides. Specifically, some studies have shown that this compound exhibits inhibitory effects on human phosphodiesterase type V (hPDE-V), which is implicated in various diseases including erectile dysfunction and pulmonary hypertension .
Anticryptosporidial Activity
A notable study highlighted the efficacy of pyrazolopyrimidine derivatives against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The study found that certain derivatives exhibited potent activity against this pathogen by inhibiting its phosphodiesterase (CpPDE1), suggesting a promising therapeutic avenue for treating cryptosporidiosis .
Cytotoxic Effects
In vitro assays have demonstrated that this compound and its derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values indicating strong growth inhibition in human gastric cancer cells .
Study on PDE Inhibition
A study conducted by researchers at Merck KGaA screened over 278 compounds and identified pyrazolopyrimidine derivatives with strong anticryptosporidial activity. The lead compound was effective in both in vitro and in vivo models, showcasing rapid action against C. parvum with minimal off-target effects. The mechanism was linked to the inhibition of CpPDE1, confirming the target's relevance in drug development against cryptosporidiosis .
Kinase Inhibition Profile
Another investigation focused on the kinase selectivity profile of related compounds. It was found that derivatives of pyrazolopyrimidine could inhibit several tyrosine kinases involved in cancer progression. The selectivity and potency varied significantly among different analogs, indicating potential for developing targeted cancer therapies .
Data Tables
| Biological Activity | IC50 Values | Target |
|---|---|---|
| Cytotoxicity against gastric cells | < 10 µM | Human gastric cancer cells |
| Inhibition of CpPDE1 | < 1 µM | Cryptosporidium parvum |
| Kinase inhibition | Varied (10-50%) | Various tyrosine kinases |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives with formamide (80%) for 10 hours yields the pyrazolo[3,4-d]pyrimidinone core. Subsequent alkylation with methylating agents (e.g., methyl iodide) introduces the 3-methyl substituent .
- Validation : Reaction progress is monitored by TLC, and products are purified via recrystallization (e.g., from DMF or ethanol). Structural confirmation is achieved using NMR and NMR .
Q. How can the purity of synthesized derivatives be assessed?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard, using C18 columns and mobile phases like acetonitrile/water. For example, purity >95% (HPLC) is often required for pharmacological studies .
- Advanced Tip : Pair HPLC with mass spectrometry (LC-MS) to confirm molecular weight and detect trace impurities .
Q. What spectroscopic techniques are used for structural characterization?
- Methodology : NMR (400 MHz) in DMSO-d or CDCl resolves proton environments (e.g., aromatic protons at δ 8.50–7.59 ppm). IR spectroscopy identifies functional groups like C=O stretches (~1700 cm) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. E68 data) provides definitive bond lengths and angles, critical for patent applications .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at N1/C3) affect biological activity?
- Methodology :
- Antitumor Activity : Introduce electron-withdrawing groups (e.g., chloroethyl at N1) to enhance DNA intercalation. Compare IC values in cancer cell lines (e.g., MCF-7) via MTT assays .
- Solubility Optimization : Replace methyl groups with morpholine or PEG chains to improve pharmacokinetics. LogP values are calculated using ACD/Labs Percepta .
Q. How to resolve contradictions in reported synthetic yields for pyrazolo[3,4-d]pyrimidinones?
- Analysis : Discrepancies arise from reaction conditions (e.g., reflux time, solvent purity). For example, extending reflux from 6 to 10 hours in DMF increases yields from 52% to 67% by ensuring complete cyclization .
- Troubleshooting : Use anhydrous potassium carbonate to scavenge HCl during alkylation steps, minimizing side reactions .
Q. What computational methods predict binding modes to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Pyrazolo[3,4-d]pyrimidinones mimic ATP’s purine motif, with the 4-oxo group forming hydrogen bonds to Lys721 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on RMSD values <2 Å .
Q. How to design experiments to evaluate metabolic stability?
- Protocol :
In Vitro Assays : Incubate compounds with liver microsomes (human/rat) and measure half-life (t) via LC-MS.
CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
- Example : 1,3-Dimethyl derivatives showed 2-fold longer t than non-methylated analogs due to reduced CYP2C9 affinity .
Methodological Best Practices
- Crystallization : For X-ray-quality crystals, use slow evaporation from DMF/water (1:3) at 4°C .
- Safety : Handle methylating agents (e.g., methyl iodide) in fume hoods with nitrile gloves. Waste is neutralized with 10% sodium thiosulfate before disposal .
- Data Reproducibility : Report detailed NMR acquisition parameters (e.g., 400 MHz, DMSO-d, 298 K) to enable cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
